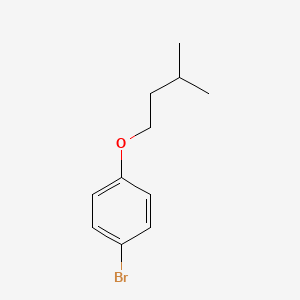

1-Bromo-4-(isopentyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTBEQSXZMOBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(isopentyloxy)benzene (CAS No. 30752-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(isopentyloxy)benzene (CAS No. 30752-24-0), a key intermediate in organic synthesis. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in the fields of pharmaceutical development and material science. Particular emphasis is placed on providing detailed experimental procedures and illustrating the compound's synthetic utility.

Chemical and Physical Properties

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a bromine atom and an isopentyloxy group.[1] This structure makes it a valuable building block in synthetic chemistry.[1] The compound is also known by its IUPAC name, 1-bromo-4-(3-methylbutoxy)benzene.[1][2] It typically appears as a colorless liquid or a white crystalline solid and is soluble in common organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30752-24-0 | [2][3] |

| Molecular Formula | C₁₁H₁₅BrO | [1][2][3] |

| Molecular Weight | 243.14 g/mol | [1][2] |

| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene | [1][2] |

| Synonyms | 1-Bromo-4-iso-pentyloxybenzene, (4-bromophenyl)-isopentyl ether, p-bromophenyl isopentyl ether | [2] |

| Appearance | Colorless liquid or white crystalline solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); less soluble in water. | [1] |

| Boiling Point | Data not readily available. | |

| Melting Point | Data not readily available. | |

| Density | Data not readily available. |

Spectroscopic Data

While specific spectra are not provided here, the expected spectroscopic characteristics can be inferred from the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the isopentyloxy group, the methine proton, and the terminal methyl groups. The aromatic protons will likely appear as two doublets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, including the carbon atom bonded to the bromine (which may be shifted upfield due to the 'heavy atom effect'), and the aliphatic carbons of the isopentyloxy chain.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C-O-C ether linkage, C-Br bond, and aromatic C-H and C=C bonds.

Experimental Protocols for Synthesis

There are two primary methods for the synthesis of this compound.

Method 1: Williamson Ether Synthesis

This is a common and reliable method for preparing ethers. It involves the reaction of a phenoxide with an alkyl halide.[4]

Reaction Scheme:

4-Bromophenol (B116583) + 1-Bromo-3-methylbutane (B150244) → this compound

Experimental Protocol:

-

Reagents and Equipment:

-

4-Bromophenol

-

1-Bromo-3-methylbutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)

-

-

Procedure:

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.[4]

-

Caption: Williamson Ether Synthesis Workflow.

Method 2: Electrophilic Aromatic Bromination

This method involves the direct bromination of the precursor 4-(isopentyloxy)benzene. The isopentyloxy group is an activating, ortho-, para-director, leading to substitution at the para position.[4]

Reaction Scheme:

4-(isopentyloxy)benzene + Brominating Agent → this compound

Experimental Protocol:

-

Reagents and Equipment:

-

4-(isopentyloxy)benzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Catalyst (if using Br₂), e.g., iron(III) bromide (FeBr₃)

-

Solvent, e.g., acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer

-

Standard work-up and purification equipment

-

-

Procedure (using NBS):

-

Dissolve 4-(isopentyloxy)benzene (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.0 eq) in one portion.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a few hours, monitoring by TLC.[5]

-

Once the reaction is complete, quench with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis with applications in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for more complex molecules with potential biological activity. The bromo- and isopentyloxy-substituted benzene moiety can be a key structural component in various drug candidates.

-

Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic electronic materials.[4] The presence of the bromine atom allows for further functionalization through cross-coupling reactions.

-

Agrochemicals: Similar to its use in pharmaceuticals, it can be a building block for the synthesis of new pesticides and herbicides.

-

Research: In academic and industrial laboratories, it is utilized for studying reaction mechanisms and developing novel synthetic methodologies.[1]

The chemical reactivity of this compound is primarily centered around the carbon-bromine bond, which can participate in a variety of cross-coupling reactions.

Caption: Key Chemical Transformations.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is achievable through well-established methods like the Williamson ether synthesis and electrophilic aromatic bromination. The presence of both an ether linkage and a reactive bromine atom makes it a useful building block for the construction of more complex molecules in the pharmaceutical, agrochemical, and material science sectors. This guide provides the necessary technical information for its synthesis and application in a research and development setting.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-(isopentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These data are critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO[1][2][3] |

| Molecular Weight | 243.14 g/mol [1][2][4] |

| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene[1][3] |

| CAS Number | 30752-24-0[2] |

Chemical Structure

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a bromine atom and an isopentyloxy group at the para position. This arrangement influences the compound's reactivity and physical properties.

Figure 1: Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(isopentyloxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in organic synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document offers a detailed, estimated solubility profile based on fundamental chemical principles and data from analogous compounds. Furthermore, it outlines a standardized experimental protocol for the precise determination of its solubility in various organic solvents, ensuring reproducibility and accuracy in research and development settings.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure, characterized by a substituted benzene (B151609) ring, dictates its solubility profile. The large non-polar surface area of the benzene ring and the isopentyloxy group suggests good solubility in non-polar organic solvents. The presence of the bromine atom and the ether linkage introduces some polarity, which may allow for limited solubility in more polar solvents.

Estimated Solubility Profile of this compound

The following table summarizes the estimated qualitative and quantitative solubility of this compound in a range of common organic solvents. These estimations are derived from the compound's structure and the known solubility of similar substituted benzenes. It is important to note that these are predictive values and should be confirmed by experimental determination for critical applications.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | Highly Soluble | > 50 | The non-polar nature of these solvents effectively solvates the non-polar aryl and isopentyloxy portions of the molecule. |

| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | Soluble | 20 - 50 | These solvents possess sufficient polarity to interact with the polarizable bromine atom and the ether group, while also solvating the non-polar parts of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | 5 - 20 | The increased polarity of these solvents makes them less ideal for solvating the large non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | 1 - 5 | The ability to participate in hydrogen bonding is limited, and the high polarity of these solvents is less compatible with the largely non-polar solute. |

| Aqueous | Water | Insoluble | < 0.1 | The large non-polar surface area of the molecule prevents significant interaction with the highly polar water molecules.[1] |

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the quantitative determination of the solubility of this compound, which is a liquid at room temperature, in an organic solvent. The method described is the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solute.

-

Visually inspect the vials to ensure a clear supernatant is present above the excess solute.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Record the mass of the transferred solution.

-

Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is critical for various applications in drug development and chemical synthesis, including reaction optimization, purification, and formulation.

References

1-Bromo-4-(isopentyloxy)benzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 1-Bromo-4-(isopentyloxy)benzene, a key intermediate in organic synthesis.

Chemical Structure and Identification

This compound is an aromatic ether. The structure consists of a benzene (B151609) ring substituted with a bromine atom and an isopentyloxy group at the para position.[1] This substitution pattern influences the molecule's reactivity and physical properties, making it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene[1][2] |

| CAS Number | 30752-24-0[3][4][5][6] |

| Molecular Formula | C11H15BrO[1][3][4] |

| SMILES | CC(C)CCOC1=CC=C(C=C1)Br[2] |

| InChI | InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3[1][2] |

| InChIKey | XQTBEQSXZMOBIY-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless liquid or white crystalline solid.[1] It is soluble in common organic solvents such as ethanol (B145695) and ether, but shows limited solubility in water.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 243.14 g/mol [1][2][3] |

| Boiling Point | 148-150 °C at 20 Torr[5] |

| Density | 1.2543 g/cm³[5] |

| XLogP3 | 4.3[2] |

| Monoisotopic Mass | 242.03063 g/mol [2] |

Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-bromophenol (B116583) with 1-bromo-3-methylbutane (B150244) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the established Williamson ether synthesis methodology.

Materials:

-

4-Bromophenol

-

1-Bromo-3-methylbutane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 30 minutes.

-

Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by vacuum distillation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 3: Spectral Data

| Technique | Data |

| ¹H NMR | Expected signals include doublets for the aromatic protons, a triplet for the -OCH2- protons, a multiplet for the -CH2- proton, a multiplet for the -CH- proton, and a doublet for the terminal methyl protons. |

| ¹³C NMR | Expected signals include aromatic carbons (with the carbon attached to bromine being significantly shielded), and aliphatic carbons of the isopentyloxy group. |

| IR Spectroscopy | Characteristic peaks are expected for C-H stretching (aliphatic and aromatic), C-O-C stretching (ether linkage), and C-Br stretching. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The top peak is observed at m/z 172, with a significant peak at m/z 174.[2] Another prominent peak is at m/z 43.[2] |

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The isopentyloxy group can influence the solubility and other physical properties of the final products.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-bromo-4-(3-methylbutoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 1-bromo-4-(3-methylbutoxy)benzene | 30752-24-0 [chemicalbook.com]

- 6. 30752-24-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-bromo-4-(3-methylbutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-bromo-4-(3-methylbutoxy)benzene, including its chemical identity, physical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis and its potential applications in cross-coupling reactions are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical Identity and Properties

1-bromo-4-(3-methylbutoxy)benzene is an aromatic ether derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and a 3-methylbutoxy (isopentyloxy) group at the para position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene | [1] |

| Synonyms | 1-Bromo-4-(isopentyloxy)benzene, p-bromophenyl isopentyl ether | [1] |

| CAS Number | 30752-24-0 | |

| Molecular Formula | C11H15BrO | [1] |

| Molecular Weight | 243.14 g/mol | [1] |

| Appearance | Colorless oil or white crystalline solid | |

| Boiling Point | 148-150 °C (at 20 Torr) | |

| Density | 1.254 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), sparingly soluble in water. |

Spectral Data:

Detailed spectral data for 1-bromo-4-(3-methylbutoxy)benzene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases such as PubChem.[1]

Synthesis

The primary synthetic route to 1-bromo-4-(3-methylbutoxy)benzene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative approach is the electrophilic bromination of (3-methylbutoxy)benzene (B2804405).

Williamson Ether Synthesis

This method involves the reaction of 4-bromophenol (B116583) with 1-bromo-3-methylbutane (B150244) in the presence of a base.

Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Williamson Ether Synthesis

-

Materials:

-

4-Bromophenol

-

1-Bromo-3-methylbutane

-

Potassium hydroxide (B78521) (KOH)

-

Tetrabutylammonium (B224687) bromide (TBAB) - Phase Transfer Catalyst

-

Diethyl ether

-

Methylene chloride

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-bromophenol in a suitable solvent such as ethanol. Add a stoichiometric amount of a strong base, like potassium hydroxide, to deprotonate the phenol (B47542) and form the potassium 4-bromophenoxide salt.

-

Reaction with Alkyl Halide: To the solution of the phenoxide, add 1-bromo-3-methylbutane and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Electrophilic Aromatic Bromination

This method involves the direct bromination of (3-methylbutoxy)benzene using a bromine source and a Lewis acid catalyst.

Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Electrophilic Bromination

-

Materials:

-

(3-Methylbutoxy)benzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (3-methylbutoxy)benzene in dichloromethane. Add a catalytic amount of iron(III) bromide or iron filings.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: Stir the reaction mixture at room temperature until the red color of bromine disappears.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Reactivity and Potential Applications

The bromine atom on the benzene ring of 1-bromo-4-(3-methylbutoxy)benzene makes it a versatile intermediate for various organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

1-bromo-4-(3-methylbutoxy)benzene

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (B28343), Ethanol, Water (solvent mixture)

-

-

Procedure:

-

To a reaction vessel, add 1-bromo-4-(3-methylbutoxy)benzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add a degassed solvent mixture of toluene, ethanol, and water.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond, which is a key transformation in the synthesis of many pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

1-bromo-4-(3-methylbutoxy)benzene

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine 1-bromo-4-(3-methylbutoxy)benzene, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a Schlenk tube.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Grignard Reaction

The bromo-substituent can be converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds with various electrophiles.

Experimental Protocol: Grignard Reaction

-

Materials:

-

1-bromo-4-(3-methylbutoxy)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

An electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

-

Aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1-bromo-4-(3-methylbutoxy)benzene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, cool the solution and add the electrophile dropwise.

-

After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by appropriate methods such as column chromatography or recrystallization.[4][5]

-

Conclusion

1-bromo-4-(3-methylbutoxy)benzene is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the bromo-substituent opens up a wide array of possibilities for further functionalization, particularly through modern cross-coupling reactions, making it a key intermediate for the construction of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in a research and development setting.

References

The Isopentyloxy Group: An In-depth Technical Guide to its Electron-Donating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopentyloxy group, a five-carbon alkoxy substituent, is a significant functional group in the fields of organic chemistry and medicinal chemistry. Its electron-donating properties, stemming from the lone pairs on the oxygen atom, can profoundly influence the reactivity and biological activity of a molecule. This technical guide provides a comprehensive overview of the electron-donating effects of the isopentyloxy group, including quantitative data, experimental protocols for its characterization, and its application in drug design.

Electron-Donating Properties of the Isopentyloxy Group

The electronic effect of a substituent is a combination of two major components: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the isopentyloxy group exerts an electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bonds and weakens with distance.

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (e.g., an aromatic ring). This donation of electron density through resonance is a powerful electron-donating effect.

Overall, for the isopentyloxy group attached to an unsaturated system, the resonance effect (+R) dominates over the weaker inductive effect (-I), resulting in a net electron-donating character. This increased electron density can activate aromatic rings towards electrophilic substitution and influence the acidity and basicity of nearby functional groups.

Quantitative Analysis of Electronic Effects

| Parameter | Description | Estimated Value for Isopentyloxy | Comparison with other Alkoxy Groups |

| Hammett Constant (σ) | Measures the electronic influence of a substituent on the reactivity of a reaction center in a benzene (B151609) ring. | ||

| σp | Para-substituent constant, reflects both inductive and resonance effects. | ~ -0.25 | Methoxy (CH₃O): -0.27, Ethoxy (CH₃CH₂O): -0.25 |

| σm | Meta-substituent constant, primarily reflects the inductive effect. | ~ 0.10 | Methoxy (CH₃O): 0.12, Ethoxy (CH₃CH₂O): 0.10 |

| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | ~ -0.90 | Methoxy (CH₃O): -0.55, Ethoxy (CH₃CH₂O): -0.56, Isopropoxy ((CH₃)₂CHO): -1.08 |

| Taft Polar Constant (σ*) | Measures the polar (inductive) effect of a substituent. | ~ 0.15 | Methoxy (CH₃O): 0.13, Ethoxy (CH₃CH₂O): 0.10 |

Note: The negative σp value indicates a strong electron-donating effect at the para position through resonance. The positive σm value reflects the electron-withdrawing inductive effect. The Taft Es value for isopentyloxy is estimated to be larger than for smaller alkoxy groups due to its branched structure, indicating greater steric hindrance.

Experimental Protocols for Determining Electronic Parameters

The following are detailed methodologies for the experimental determination of Hammett and Taft constants, which can be applied to the isopentyloxy group.

Hammett Constant (σ) Determination

Principle: Hammett constants are typically determined by measuring the acid dissociation constant (pKa) of a series of meta- or para-substituted benzoic acids in water at 25°C.[1] The Hammett equation is given by:

log(Kₓ/Kн) = ρσ

where:

-

Kₓ is the dissociation constant of the substituted benzoic acid.

-

Kн is the dissociation constant of benzoic acid.

-

ρ (rho) is the reaction constant (defined as 1 for the ionization of benzoic acids).

-

σ (sigma) is the substituent constant.

Experimental Workflow:

Caption: Workflow for Hammett constant determination.

Taft Polar Constant (σ*) Determination

Principle: Taft polar constants (σ*) are determined by comparing the rates of base-catalyzed and acid-catalyzed hydrolysis of a series of substituted esters.[2] The rationale is that steric effects will be similar in both reactions, while electronic effects will be more pronounced in the base-catalyzed reaction. The Taft equation is:

σ* = (1/2.48) * [log(k/k₀)₋base - log(k/k₀)₋acid]

where:

-

k and k₀ are the rate constants for the substituted and reference ester, respectively.

-

The factor 2.48 is a scaling factor.

Experimental Workflow:

Caption: Workflow for Taft polar constant determination.

Application in Drug Design: Xanthine (B1682287) Oxidase Inhibitors

A practical example of the application of the isopentyloxy group in medicinal chemistry is in the development of xanthine oxidase (XO) inhibitors. Hyperuricemia, a condition characterized by high levels of uric acid in the blood, is a major risk factor for gout. Xanthine oxidase is a key enzyme in the metabolic pathway that produces uric acid.

Recently, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives have been identified as potent xanthine oxidase inhibitors.[3] The isopentyloxy group in these compounds plays a crucial role in their binding to the active site of the enzyme and contributes to their overall pharmacological profile.

Logical Workflow for Structure-Activity Relationship (SAR) Studies

The development of these inhibitors likely followed a systematic SAR study to optimize their potency and drug-like properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Bromine Atom in Aryl Bromides

Aryl bromides are foundational building blocks in modern organic synthesis, prized for their stability, accessibility, and versatile reactivity in metal-catalyzed cross-coupling reactions. Their prevalence in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the importance of understanding the nuanced factors that govern the reactivity of the aryl-bromine bond.[1][2] This technical guide provides an in-depth exploration of the core principles of aryl bromide reactivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization.

Fundamental Principles of Aryl Bromide Reactivity

The reactivity of an aryl bromide is fundamentally dictated by the properties of its carbon-bromine (C-Br) bond. The carbon atom is sp² hybridized, which imparts distinct characteristics compared to its sp³ hybridized counterpart in alkyl halides.

-

Bond Strength and Electronic Structure : The C(sp²)-Br bond in aryl bromides is significantly stronger than the C(sp³)-Br bond in alkyl halides.[3] This increased strength arises from the greater s-character of the sp² orbital and resonance delocalization of the halogen's lone pairs into the aromatic π-system, which gives the C-Br bond partial double-bond character.[4][5] This inherent strength renders aryl bromides largely unreactive toward classical nucleophilic substitution (SN1 and SN2) pathways under standard conditions.[4][6] The SN2 backside attack is sterically hindered by the benzene (B151609) ring, while the SN1 pathway is disfavored due to the high instability of the resulting phenyl carbocation.[4]

-

Reactivity in Metal-Catalyzed Reactions : The synthetic utility of aryl bromides is unlocked through transition-metal catalysis, most notably with palladium. In these reactions, a low-valent palladium(0) complex initiates the catalytic cycle by inserting into the C-Br bond in a step known as oxidative addition. The general reactivity trend for aryl halides in this crucial step is I > Br > OTf > Cl, dictated by the bond dissociation energy (BDE).[7][8] While aryl iodides are more reactive, aryl bromides often offer an optimal balance of reactivity, stability, and cost-effectiveness.

Quantitative Data on Bond Dissociation Energies

The C-X bond dissociation energy (BDE) is a critical parameter that correlates directly with the ease of oxidative addition. Aryl bromides possess an intermediate BDE, making them more reactive than aryl chlorides but more stable than aryl iodides.

| Aryl Halide (Ph-X) | Bond Dissociation Energy (kJ/mol) |

| Ph-F | ~536 |

| Ph-Cl | ~397 |

| Ph-Br | ~354 |

| Ph-I | ~280 |

| (Data compiled from various sources for general comparison)[9][10] |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The transformation of aryl bromides into more complex molecular architectures is dominated by palladium-catalyzed cross-coupling reactions. A generalized catalytic cycle governs these processes, beginning with the oxidative addition of the aryl bromide to a Pd(0) species.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of aryl bromides.

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling aryl bromides with organoboron compounds. Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[11][12]

Mechanism Workflow:

Caption: Key steps in the Suzuki-Miyaura coupling mechanism.

Experimental Protocol (General):

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Reaction: Heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for the required time (2-24 h), monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.[13]

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Bromoanisole | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 98 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 90 | 2 | 92 |

| 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (1) | K₃PO₄ | Toluene | 80 | 16 | 89 |

| (Data compiled and generalized from multiple literature sources for representative purposes.)[7][11][14] |

The Heck reaction forms a C-C bond by coupling an aryl bromide with an alkene, typically yielding a substituted olefin.[15] It is a powerful tool for constructing complex carbon skeletons and is widely used in the synthesis of natural products and pharmaceuticals.[16]

Experimental Protocol (General):

-

Setup: In a sealed tube, combine the aryl bromide (1.0 equiv), alkene (1.2-1.5 equiv), a base (e.g., K₂CO₃, Et₃N, or KOAc, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

-

Ligand/Solvent: Add a ligand if necessary (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) and a polar aprotic solvent such as DMF, DMA, or NMP.[17]

-

Reaction: Heat the mixture to a high temperature (typically 80-140 °C) for 4-24 hours.[16][17]

-

Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki coupling.

Quantitative Data for Heck Reaction:

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 91 |

| 4-Bromoanisole | Ethyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 85 |

| 1-Bromo-3,5-dimethylbenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | NaOAc | NMP | 120 | 18 | 88 |

| 3-Bromopyridine | Styrene | Pd/C (0.3) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.17 | 90 |

| (Data compiled and generalized from multiple literature sources for representative purposes.)[17][18][19] |

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via the palladium-catalyzed coupling of aryl bromides with amines.[20][21] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in drug discovery.[22]

Experimental Workflow:

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol (General):

-

Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the aryl bromide (1.0 equiv), amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-2 mol%), and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.1-1.2x Pd).[23]

-

Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Reaction: Seal the vessel and heat to the required temperature (80-110 °C) with stirring until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by column chromatography.[23]

Quantitative Data for Buchwald-Hartwig Amination:

| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobiphenyl | Morpholine | Pd(OAc)₂/BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 96 |

| 1-Bromo-3-methoxybenzene | Aniline | Pd₂(dba)₃/XPhos (1) | K₃PO₄ | t-BuOH | 100 | 3 | 94 |

| 2-Bromotoluene | Benzylamine | BrettPhos Pd G3 (2) | LHMDS | Dioxane | 80 | 12 | 91 |

| 4-Bromobenzonitrile | Piperidine | Pd(OAc)₂/P(o-tolyl)₃ (1) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

| (Data compiled and generalized from multiple literature sources for representative purposes.)[23][24][25] |

Conclusion

The bromine atom in aryl bromides serves as a versatile synthetic handle, enabling a vast array of chemical transformations critical to modern science. While inherently resistant to classical nucleophilic substitution, its reactivity is readily harnessed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide robust and reliable pathways to form C-C, C=C, and C-N bonds, respectively. A thorough understanding of the underlying mechanisms, reaction parameters, and quantitative performance, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of aryl bromides in the creation of novel and valuable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Aryl bromides | Thermo Fisher Scientific [thermofisher.com]

- 3. Bond strength | chemistry | Britannica [britannica.com]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 19. mdpi.com [mdpi.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. research.rug.nl [research.rug.nl]

- 22. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

The Evolving Synthesis of Halogenated Aromatic Ethers: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Historical and Modern Synthetic Strategies for Halogenated Aromatic Ethers.

Halogenated aromatic ethers are a pivotal class of compounds, integral to advancements in pharmaceuticals, materials science, and agrochemicals. Their unique structural motifs, characterized by an ether linkage to at least one halogen-substituted aromatic ring, impart a range of desirable physicochemical and biological properties. This technical guide provides a comprehensive overview of the historical development of their synthesis, from foundational name reactions to modern catalytic systems. It offers detailed experimental protocols for key transformations, presents quantitative data for comparative analysis, and visualizes the underlying chemical principles.

Historical Context and Early Synthetic Endeavors

The journey into the synthesis of aromatic ethers began in the mid-19th century. While early methods were suitable for simple alkyl ethers, the formation of the aryl ether bond, particularly with halogenated systems, presented a significant challenge due to the reduced reactivity of aryl halides.

The Williamson Ether Synthesis: A Foundational but Limited Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] While highly effective for preparing alkyl aryl ethers from a phenoxide and an alkyl halide, its application to the synthesis of diaryl ethers from a phenoxide and an aryl halide is generally unsuccessful.[3][4] The inertness of the sp²-hybridized carbon of the aryl halide towards backside nucleophilic attack and the strength of the carbon-halogen bond prevent the classical SN2 mechanism from proceeding.[3]

However, the Williamson synthesis remains highly relevant for creating alkyl aryl ethers, including those with halogenated aromatic rings, a common step in the synthesis of many modern pharmaceuticals.[5]

The Dawn of Catalysis: The Ullmann Condensation

The first major breakthrough in the synthesis of diaryl ethers came in 1905 when Fritz Ullmann and Paul Sponagel discovered that copper could catalyze the reaction between an alkali phenoxide and an aryl halide.[6][7] This reaction, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, revolutionized the field.[8] Early iterations of the Ullmann reaction were often hampered by harsh conditions, typically requiring high temperatures (often exceeding 200°C), stoichiometric amounts of copper or copper salts, and polar, high-boiling point solvents.[6][7] Despite these limitations, it remained the primary method for constructing the diaryl ether linkage for much of the 20th century.

Modern Synthetic Methodologies

The late 20th and early 21st centuries have seen a renaissance in the synthesis of halogenated aromatic ethers, driven by the development of sophisticated catalytic systems that offer milder reaction conditions, broader substrate scope, and higher yields.

Ligand-Accelerated Ullmann-Type Couplings

Modern advancements in the Ullmann condensation have focused on the use of ligands to stabilize the copper catalyst, facilitating the catalytic cycle and allowing for significantly milder reaction conditions. A variety of ligands, including diamines, amino acids (such as N,N-dimethylglycine), and phosphines, have been shown to be effective.[9] These improved systems often allow the reaction to proceed at lower temperatures (e.g., 90-120°C) and with catalytic amounts of copper.[9][10]

The Chan-Lam Coupling: An Orthogonal Approach

In 1998, a significant alternative to the Ullmann reaction was reported nearly simultaneously by the groups of Dominic Chan, David Evans, and Patrick Lam.[11][12][13] The Chan-Lam (or Chan-Evans-Lam) C-O coupling reaction involves the copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or phenol (B47542).[11][14] A key advantage of this method is its remarkable mildness; reactions can often be conducted at room temperature and are tolerant of air and moisture, a stark contrast to the stringent conditions of the classical Ullmann reaction.[11][14] The reaction is versatile, utilizing various copper sources like Cu(OAc)₂ and tolerating a wide range of functional groups.[15]

Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, nucleophilic aromatic substitution (SNAr) provides a direct, metal-free route to halogenated aromatic ethers. This pathway is viable when the aromatic ring of the aryl halide is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (the halogen).[16] These groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the addition-elimination mechanism.[16] While its scope is more limited than transition-metal-catalyzed methods, SNAr is a powerful and economical strategy for appropriately substituted systems.[17]

Key Classes and Applications

The methodologies described above have enabled the synthesis of numerous important halogenated aromatic ethers.

Thyroxine and its Analogues

The thyroid hormone thyroxine (3,3',5,5'-tetraiodo-L-thyronine) is a naturally occurring and vital halogenated aromatic ether. Its synthesis and the preparation of its analogues have been a significant driver for the development of new synthetic methods.[13][18] The expedient synthesis of thyroxine was an early and prominent application of the Chan-Lam coupling.[13] Research into novel analogues continues, seeking to understand structure-activity relationships and develop new therapeutic agents.[7][18][19]

Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs) are a class of synthetic halogenated aromatic ethers that were widely used as flame retardants in a vast array of consumer products, including electronics, furniture, and textiles.[20] These compounds are now recognized as persistent organic pollutants that bioaccumulate in the environment and in living organisms, including humans.[20] Concerns over their potential neurobehavioral and endocrine-disrupting effects have led to widespread bans and phase-outs.[20] The synthesis of specific PBDE congeners remains crucial for toxicological studies and for use as analytical standards.[20][21]

Pharmaceutical Applications: The Case of Gefitinib (B1684475)

The Williamson ether synthesis, despite its limitations for diaryl ether formation, is a workhorse reaction in the multi-step synthesis of many modern drugs. A prime example is the anti-cancer agent Gefitinib ('Iressa'), where a crucial step involves the O-alkylation of a phenol with a morpholino-functionalized alkyl chloride to form the final ether linkage.[22][23][24] This highlights the continued importance of classical reactions within complex synthetic campaigns.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of halogenated aromatic ethers, allowing for a comparison of different methodologies and conditions.

Table 1: Comparison of Yields for Ullmann-Type Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Nitroiodobenzene | 4-Methoxyphenol | meso Cu/MnOx | K₂CO₃ | Toluene | 110 | >99 | [25] |

| Iodobenzene | Phenol | Cu-Nanoparticles | Cs₂CO₃ | Acetonitrile (B52724) | 50-60 | 87 | [8] |

| 4-Chlorotoluene | p-Cresol | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 110 | 72 | [26] |

| Aryl Bromides | Phenols | CuI / (2-Pyridyl)acetone | K₂CO₃ | DMF | 120 | 65-95 | [10] |

| Aryl Iodides | Aliphatic Alcohols | CuI / Ligand | Cs₂CO₃ | Toluene | 110 | 70-90 |[10] |

Table 2: Representative Yields for Chan-Lam C-O Coupling

| Aryl Boronic Acid | Alcohol/Phenol | Copper Source | Base | Solvent | Temp | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic Acid | Phenol | Cu(OAc)₂ (1 eq.) | Et₃N | CH₂Cl₂ | RT | 90 | [13] |

| Phenylboronic Acid | n-Butanol | Cu(OAc)₂ (1 eq.) | Et₃N | CH₂Cl₂ | RT | 80 | [13] |

| Pyrrole derivative | Arylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 93 | [11] |

| Arylboronic Acids | Phenols | Cu(OAc)₂ (10 mol%) | 2,6-Lutidine | Toluene | 100 | Moderate-Good |[14] |

Detailed Experimental Protocols

The following section provides detailed, representative protocols for the key synthetic transformations discussed in this guide.

Protocol: Williamson Ether Synthesis for an Alkyl Aryl Ether (Synthesis of Phenacetin)[27]

-

Reactant Preparation: In a dry 15-mL round-bottom flask, combine acetaminophen (B1664979) (0.22 g), finely pulverized potassium carbonate (K₂CO₃, 0.28 g), and 3.0 mL of butanone.

-

Addition of Alkyl Halide: Carefully add ethyl iodide (0.28 mL) to the flask using a syringe.

-

Reflux: Add a magnetic stir bar and attach a water-cooled condenser. Heat the mixture to reflux using a hot plate set to a medium setting for 1 hour.

-

Work-up: After cooling, add 4 mL of water to the flask and transfer the contents to a test tube.

-

Extraction: Rinse the flask with tert-butyl methyl ether (TBME, 4 x 1 mL) and add the rinsings to the test tube. Cap and shake the tube, venting periodically. Remove the lower aqueous layer using a Pasteur pipette.

-

Drying and Evaporation: Wash the remaining organic layer with 5% NaOH solution, followed by water. Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and evaporate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield pure phenacetin.

Protocol: Ullmann Condensation for a Diaryl Ether[6]

-

Reactant Preparation: In a flask equipped with a reflux condenser and a nitrogen inlet, stir thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) in 30 mL of dry dioxane at room temperature for 10 minutes under a nitrogen atmosphere.

-

Addition of Aryl Component: To the resulting suspension, add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in 8 mL of dioxane gradually via syringe.

-

Reflux: Heat the mixture to a gentle reflux (~95°C) and maintain this temperature for 5 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the majority of the solvent under reduced pressure.

-

Extraction: Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine. Stir the mixture for 15 minutes at room temperature. Filter the mixture through Celite.

-

Washing: Wash the organic layer successively with water (1 x 15 mL), aqueous NH₄OH (3 x 10 mL), and water again (1 x 15 mL).

-

Drying and Isolation: Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent to yield the crude product, 3,4-dimethylphenyl-4-nitrophenyl ether, which can be further purified by crystallization.

Protocol: Chan-Lam Coupling for an Aryl Ether[15]

-

Reaction Setup: In a flask open to the atmosphere, combine the aryl boronic ester (0.955 mmol, 1.0 equiv), the desired alcohol or phenol (e.g., 3-isopropyl-1H-pyrazole, 2.5 equiv), boric acid (B(OH)₃, 2.0 equiv), copper(II) acetate (Cu(OAc)₂, 1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL).

-

Reaction: Stir the mixture at 70°C for 18 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Washing: Wash the filtrate with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Drying and Isolation: Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol: SNAr for a Carbohydrate-Aryl Ether[17]

-

Reactant Preparation: To a solution of the carbohydrate alcohol (1.1 equiv) and the activated fluoroaromatic compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at 0°C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

-

Drying and Isolation: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired aryl ether product.

Visualization of Core Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows discussed.

Caption: Williamson Ether Synthesis Workflow.

Caption: Simplified Ullmann Condensation Mechanism.

Caption: Chan-Lam Coupling Catalytic Cycle.

Conclusion

The synthesis of halogenated aromatic ethers has evolved dramatically from the high-temperature, brute-force conditions of the early 20th century to the mild, efficient, and highly selective catalytic methods available today. The classical Williamson synthesis remains indispensable for alkyl aryl ethers, while the Ullmann condensation and the Chan-Lam coupling provide powerful and complementary strategies for the construction of the challenging diaryl ether bond. For specific substrates, SNAr offers a direct, metal-free alternative. The continued development of these synthetic tools is paramount for advancing research in drug discovery, materials science, and beyond, enabling the creation of novel molecules with tailored properties and functions. This guide serves as a foundational resource for scientists and researchers, providing the historical context, practical methodologies, and theoretical underpinnings necessary to effectively utilize these important transformations.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. graphviz.org [graphviz.org]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. CHAN LAM COUPLING | PPTX [slideshare.net]

- 13. books.rsc.org [books.rsc.org]

- 14. Chan-Lam Coupling [organic-chemistry.org]

- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. scientificupdate.com [scientificupdate.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and physiological activity of some new analogues of thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ukm.my [ukm.my]

- 23. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 26. arkat-usa.org [arkat-usa.org]

The Strategic Role of 1-Bromo-4-(isopentyloxy)benzene in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-4-(isopentyloxy)benzene is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex organic molecules. Its unique structural features, comprising a reactive bromine atom and a lipophilic isopentyloxy group on a benzene (B151609) ring, make it a valuable precursor in the development of novel pharmaceuticals, liquid crystals, and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role as a strategic intermediate in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1-bromo-4-(3-methylbutoxy)benzene, is an aromatic ether.[1] The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the isopentyloxy group enhances solubility in organic solvents and can influence the physicochemical properties of the final products.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅BrO | |

| Molecular Weight | 243.14 g/mol | |

| CAS Number | 30752-24-0 | [3] |

| Appearance | Colorless liquid or white crystalline solid | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water | [2] |

| XLogP3 | 4.3 |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: Williamson Ether Synthesis and Electrophilic Aromatic Bromination.

Williamson Ether Synthesis

This is a classical and widely used method for the synthesis of ethers. In this case, it involves the reaction of 4-bromophenol (B116583) with an isopentylic halide, such as 1-bromo-3-methylbutane, in the presence of a base.[1]

Experimental Protocol:

A mixture of 4-bromophenol, 1-bromo-3-methylbutane, and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) is heated.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound.[1]

Electrophilic Aromatic Bromination

An alternative approach is the direct bromination of 4-(isopentyloxy)benzene. The isopentyloxy group is an ortho-, para-directing activating group, leading to the preferential substitution at the para position.[2]

Experimental Protocol:

4-(isopentyloxy)benzene is treated with a brominating agent, such as elemental bromine, in the presence of a Lewis acid catalyst like iron(III) bromide.[2] The reaction is typically carried out in a non-polar solvent at a controlled temperature. Careful control of the reaction conditions is necessary to ensure selective monosubstitution at the para position.[2] The product is then isolated and purified.

Key Reactions and Applications as a Chemical Building Block

The bromine atom in this compound serves as a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. This is a powerful method for constructing the core of many biologically active molecules.

Generic Experimental Protocol:

To a reaction vessel are added this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃). A suitable solvent system, often a mixture of an organic solvent and water, is added. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed. After cooling, the product is extracted and purified.

The Heck reaction couples this compound with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of stilbenes and other conjugated systems.

This reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding an aryl alkyne. This is a key transformation for accessing various linear, rigid structures.

Generic Experimental Protocol:

This compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are combined in a suitable solvent. The reaction is typically run under an inert atmosphere. After completion, the product is isolated through an extractive work-up and purified.

This reaction forms a carbon-nitrogen bond by coupling this compound with an amine. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by strong nucleophiles under certain conditions, although this is generally less common than palladium-catalyzed reactions for this type of substrate.

Grignard Reagent Formation

This compound can be converted to the corresponding Grignard reagent, 4-(isopentyloxy)phenylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent can then be used to react with a wide range of electrophiles to form new carbon-carbon bonds.

Application in Drug Discovery: Synthesis of Venetoclax (ABT-199) Intermediates

A significant application of this compound is as a precursor to key intermediates in the synthesis of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax (ABT-199). Venetoclax is an important therapeutic agent for certain types of leukemia and lymphoma.[2][4] The 4-(isopentyloxy)aniline and (4-(isopentyloxy)phenyl)boronic acid moieties are crucial components of molecules with Bcl-2 inhibitory activity.

The synthesis of these intermediates can be envisioned to start from this compound. For instance, a Buchwald-Hartwig amination could yield 4-(isopentyloxy)aniline. Alternatively, conversion to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester would provide (4-(isopentyloxy)phenyl)boronic acid.

Signaling Pathway of Venetoclax (ABT-199)

Venetoclax functions by selectively inhibiting the anti-apoptotic protein Bcl-2. In many cancer cells, Bcl-2 is overexpressed, which prevents the initiation of apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like BIM. Venetoclax mimics the action of BH3-only proteins, binding to the BH3-binding groove of Bcl-2, thereby displacing BIM and other pro-apoptotic proteins. This allows for the activation of BAX and BAK, which oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[5]

Conclusion

This compound is a strategically important chemical building block with broad applications in organic synthesis. Its utility is particularly evident in the construction of complex molecular architectures required for the development of new pharmaceuticals. The ability to undergo a variety of reliable and high-yielding cross-coupling reactions makes it an invaluable tool for medicinal chemists. The connection to the synthesis of intermediates for potent anti-cancer drugs like Venetoclax underscores the significance of this compound in modern drug discovery. As the demand for novel therapeutics continues to grow, the role of versatile building blocks such as this compound is set to expand further.

References

Spectroscopic Profile of 1-Bromo-4-(isopentyloxy)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-(isopentyloxy)benzene, an aromatic compound with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed information on its structural characterization through various spectroscopic techniques.

Chemical Identity

| Property | Value |

| IUPAC Name | 1-bromo-4-(3-methylbutoxy)benzene[2] |

| Synonyms | 1-Bromo-4-iso-pentyloxybenzene, (4-bromo-phenyl)-isopentyl ether, p-bromophenyl isopentyl ether[2] |

| CAS Number | 30752-24-0[2][3] |

| Molecular Formula | C₁₁H₁₅BrO[2][3] |

| Molecular Weight | 243.14 g/mol [2][3] |

| Chemical Structure | CC(C)CCOC1=CC=C(Br)C=C1 |

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected and reported data for each technique are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |